

Application Note: Mass Spectrometry Analysis of Disperse Red 86 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	C.I. Disperse Red 86	
Cat. No.:	B077459	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 86 is a synthetic anthraquinone dye used in the textile industry for dyeing polyester fibers. Due to its potential for environmental release and the possible formation of harmful metabolites, sensitive and specific analytical methods are required for its detection and characterization. This application note provides a comprehensive overview of the mass spectrometry-based analysis of Disperse Red 86 and its putative metabolites. The protocols detailed below are intended to guide researchers in developing robust analytical workflows for monitoring this compound and its degradation products in various matrices.

Chemical Properties of Disperse Red 86

Property	Value
IUPAC Name	N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide[1]
Molecular Formula	C22H18N2O5S[1]
Molecular Weight	422.45 g/mol [1]
CAS Number	81-68-5
Appearance	Peach-pink powder

Experimental Protocols

Sample Preparation: Extraction of Disperse Red 86 from Textiles

This protocol is adapted from established methods for the extraction of disperse dyes from textile materials.

Materials:

- Textile sample
- · Methanol (MeOH), HPLC grade
- Ultrasonic bath
- Centrifuge
- 0.22 μm PTFE syringe filters

Procedure:

- Cut the textile sample into small pieces (approximately 1-2 mm).
- Weigh 1 gram of the shredded textile sample into a 50 mL conical tube.
- Add 20 mL of methanol to the tube.
- Place the tube in an ultrasonic bath and sonicate at 50 °C for 30 minutes to facilitate the extraction of the dye.[2]
- After sonication, centrifuge the sample at 10,000 rpm for 10 minutes to pellet the textile fibers.[2]
- Carefully decant the supernatant and filter it through a 0.22 μm PTFE syringe filter into a clean vial.[2]

The filtered extract is now ready for LC-MS analysis. For quantitative analysis, the extract
may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a
suitable solvent, such as 95:5 water/methanol.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters provide a starting point for the chromatographic separation and mass spectrometric detection of Disperse Red 86 and its metabolites. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

Parameter	Recommended Condition	
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[2]	
Mobile Phase A	Water with 0.1% formic acid[2]	
Mobile Phase B	Acetonitrile (MeCN) with 0.1% formic acid	
Gradient	Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, hold, and then return to initial conditions for reequilibration. A typical gradient might be: 0 min, 40% B; 7 min, 60% B; 17 min, 98% B; 24 min, 98% B.[3]	
Flow Rate	0.3 mL/min[2]	
Injection Volume	5-10 μL	
Column Temperature	40 °C	

Mass Spectrometry (MS) Parameters:

Parameter	Recommended Condition	
Ionization Mode	Electrospray Ionization (ESI), Positive and Negative modes	
Scan Type	Full Scan (for initial screening) and Tandem MS (MS/MS) for fragmentation analysis	
Capillary Voltage	3.5 - 4.5 kV	
Source Temperature	120 - 150 °C	
Desolvation Gas	Nitrogen	
Desolvation Temp.	350 - 500 °C	
Collision Gas	Argon	
Collision Energy	Ramped (e.g., 10-40 eV) to obtain informative fragment spectra	

Data Presentation: Quantitative Data

Table 1: Mass Spectrometric Data for Disperse Red 86

Compound	Molecular Formula	Exact Mass [M]	[M+H]+ (m/z)	[M-H]- (m/z)
Disperse Red 86	C22H18N2O5S	422.0936	423.0999	421.0873

Table 2: Predicted MS/MS Fragmentation of Disperse Red 86

Based on the fragmentation patterns of similar sulfonated anthraquinone and arylsulfonamide compounds, the following fragments are predicted for Disperse Red 86. A common fragmentation pathway for arylsulfonamides involves the neutral loss of sulfur dioxide (SO2), which corresponds to a mass difference of 64 Da.

Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Neutral Loss	Proposed Structure of Fragment
423.10 ([M+H]+)	359.12	SO2 (64.96 Da)	[M+H - SO2]+
423.10 ([M+H]+)	268.09	C7H7SO2 (p- toluenesulfonyl)	[Anthraquinone amine]+
423.10 ([M+H]+)	155.05	C15H10N2O3 (Amino-methoxy- anthraquinone)	[p- toluenesulfonamide]+
421.09 ([M-H]-)	357.11	SO2 (64.96 Da)	[M-H - SO2]-

Table 3: Putative Metabolites of Disperse Red 86 and their Expected Mass-to-Charge Ratios

The biodegradation of anthraquinone dyes often involves the cleavage of the anthraquinone ring system, potentially leading to smaller aromatic molecules such as phthalic acid.

Putative Metabolite	Molecular Formula	Exact Mass [M]	[M+H]+ (m/z)	[M-H]- (m/z)
1-amino-2- methoxy- anthraquinone	C15H11NO3	253.0739	254.0812	252.0666
p- Toluenesulfonam ide	C7H9NO2S	171.0354	172.0427	170.0281
Phthalic acid	C8H6O4	166.0266	167.0339	165.0193
Benzoic acid	C7H6O2	122.0368	123.0441	121.0295

Mandatory Visualizations Experimental Workflow

Caption: Workflow for the analysis of Disperse Red 86 from textile samples.

Proposed Metabolic Pathway of Disperse Red 86

Caption: Proposed metabolic pathway for the biodegradation of Disperse Red 86.

Predicted MS/MS Fragmentation of Disperse Red 86

Caption: Predicted fragmentation of Disperse Red 86 in positive ion mode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [Application Note: Mass Spectrometry Analysis of Disperse Red 86 and its Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077459#mass-spectrometry-analysis-of-disperse-red-86-and-its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com